![molecular formula C7H6Cl3ISi B14232387 Trichloro[(2-iodophenyl)methyl]silane CAS No. 471295-07-5](/img/structure/B14232387.png)
Trichloro[(2-iodophenyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(2-iodophenyl)methyl]silane is an organosilicon compound with the molecular formula C7H6Cl3ISi. This compound is characterized by the presence of a trichlorosilane group attached to a 2-iodophenylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro[(2-iodophenyl)methyl]silane can be synthesized through the reaction of 2-iodobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:
C6H4I−CH2Cl+HSiCl3→C6H4I−CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as distillation and purification to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[(2-iodophenyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Corresponding silanes.
Applications De Recherche Scientifique
Trichloro[(2-iodophenyl)methyl]silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of trichloro[(2-iodophenyl)methyl]silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. These reactions are facilitated by the presence of the iodine atom, which can act as a leaving group, making the compound more reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
- Vinyltrichlorosilane (CH2=CHSiCl3)
Uniqueness
Trichloro[(2-iodophenyl)methyl]silane is unique due to the presence of the 2-iodophenylmethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The iodine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
471295-07-5 |
|---|---|
Formule moléculaire |
C7H6Cl3ISi |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
trichloro-[(2-iodophenyl)methyl]silane |
InChI |
InChI=1S/C7H6Cl3ISi/c8-12(9,10)5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
Clé InChI |
QPXGWYHDRYLMBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


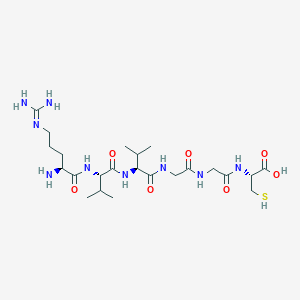
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
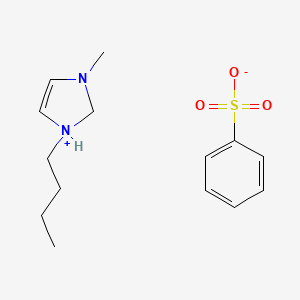
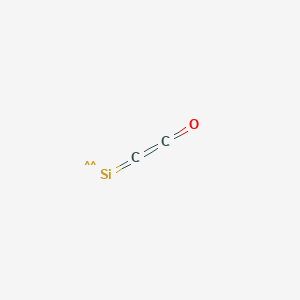
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
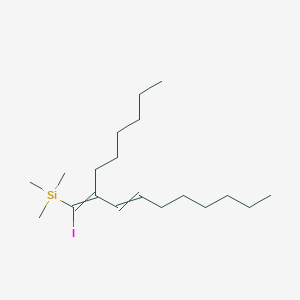
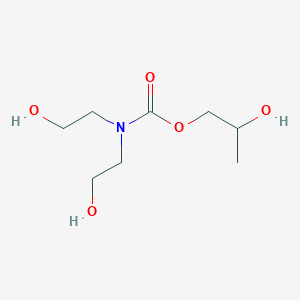
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

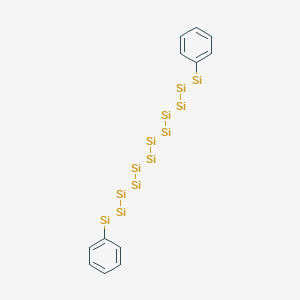
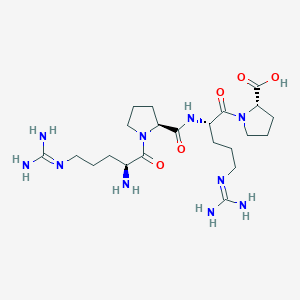
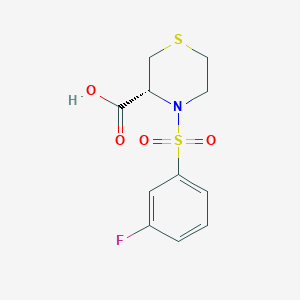
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
